Methyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate
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Overview
Description
Preparation Methods
The synthesis of methyl 2-morpholino-5-[(3-nitro-4-piperidinobenzoyl)amino]benzoate involves multiple steps, starting with the preparation of intermediate compounds. . The reaction conditions typically involve the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity. Industrial production methods may involve large-scale batch or continuous processes, utilizing advanced techniques such as flow chemistry to optimize reaction efficiency and scalability .
Chemical Reactions Analysis
Methyl 2-morpholino-5-[(3-nitro-4-piperidinobenzoyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent and conditions used.
Substitution: . Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, strong acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Methyl 2-morpholino-5-[(3-nitro-4-piperidinobenzoyl)amino]benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-morpholino-5-[(3-nitro-4-piperidinobenzoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the morpholine and piperidine groups can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Methyl 2-morpholino-5-[(3-nitro-4-piperidinobenzoyl)amino]benzoate can be compared with other similar compounds, such as:
2-Methyl-5-morpholino-4-nitroaniline: Shares the morpholine and nitro groups but lacks the piperidine and benzoyl groups, resulting in different chemical properties and applications.
Methyl 2-(4-morpholinyl)-5-{[3-nitro-4-(1-piperidinyl)benzoyl]amino}benzoate: . The uniqueness of methyl 2-morpholino-5-[(3-nitro-4-piperidinobenzoyl)amino]benzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H28N4O6 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
methyl 2-morpholin-4-yl-5-[(3-nitro-4-piperidin-1-ylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C24H28N4O6/c1-33-24(30)19-16-18(6-8-20(19)27-11-13-34-14-12-27)25-23(29)17-5-7-21(22(15-17)28(31)32)26-9-3-2-4-10-26/h5-8,15-16H,2-4,9-14H2,1H3,(H,25,29) |
InChI Key |
GEOBGULXIGNFRT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-])N4CCOCC4 |
Origin of Product |
United States |
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